(3-Fluorobenzyl)hydrazine hydrochloride
Overview
Description
(3-Fluorobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H10ClFN2. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 3-fluorobenzyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorobenzyl)hydrazine hydrochloride typically involves the reaction of 3-fluorobenzyl chloride with hydrazine hydrate in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then isolated as a hydrochloride salt by the addition of hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Fluorobenzyl)hydrazine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines .
Scientific Research Applications
(3-Fluorobenzyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (3-Fluorobenzyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Benzylhydrazine: Similar structure but lacks the fluorine substitution.
Phenylhydrazine: Contains a phenyl group instead of a benzyl group.
(4-Fluorobenzyl)hydrazine hydrochloride: Similar structure but with the fluorine atom at the 4-position instead of the 3-position.
Uniqueness: (3-Fluorobenzyl)hydrazine hydrochloride is unique due to the presence of the fluorine atom at the 3-position, which can influence its reactivity and interactions with other molecules. This substitution can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds .
Properties
IUPAC Name |
(3-fluorophenyl)methylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4,10H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBOILOLFWOADT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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